1-(3,3,3-Trifluoropropyl)piperazine

LogP Lipophilicity Permeability

1-(3,3,3-Trifluoropropyl)piperazine (CAS No. 399580-61-1) is a fluorinated alkyl-substituted piperazine derivative with the molecular formula C₇H₁₃F₃N₂, a monoisotopic mass of 182.10309 Da, and a canonical LogP of 1.1.

Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
CAS No. 399580-61-1
Cat. No. B1613721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3,3-Trifluoropropyl)piperazine
CAS399580-61-1
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC(F)(F)F
InChIInChI=1S/C7H13F3N2/c8-7(9,10)1-4-12-5-2-11-3-6-12/h11H,1-6H2
InChIKeyPYSUBPCPJRBSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,3,3-Trifluoropropyl)piperazine (CAS 399580-61-1) – Fluorinated Piperazine Building Block for CNS & Antiviral Drug Discovery Programs


1-(3,3,3-Trifluoropropyl)piperazine (CAS No. 399580-61-1) is a fluorinated alkyl-substituted piperazine derivative with the molecular formula C₇H₁₃F₃N₂, a monoisotopic mass of 182.10309 Da, and a canonical LogP of 1.1 . The compound bears a terminal trifluoromethyl group spaced three methylene units from the piperazine N¹‑position, endowing it with electronic and steric properties that distinguish it from shorter-chain fluoroalkyl analogs. The free base is manufactured and supplied with purities of ≥95% (HPLC), and its dihydrochloride salt (CAS 337530-57-1) is also widely available as a research-grade building block . Within scientific procurement workflows, this compound serves as a key intermediate for constructing pharmacologically active molecules, particularly in central nervous system and antiviral therapeutic areas.

Why Simple Alkyl‑Piperazines Cannot Replace 1-(3,3,3-Trifluoropropyl)piperazine in Lipophilicity‑Sensitive Synthetic Programs


Within the alkyl‑piperazine family, the physicochemical differentiation imparted by the 3,3,3‑trifluoropropyl group is substantial. The target compound’s LogP of 1.11 represents a ~0.5 log unit increase relative to its non‑fluorinated propyl counterpart (LogP ~0.57) and a ~0.4 log unit increase over the shorter‑chain 2,2,2‑trifluoroethyl analog (LogP ~0.72) . In practical terms, this translates to a roughly 2.5‑ to 3‑fold increase in intrinsic lipophilicity, which strongly influences membrane permeability, metabolic partitioning, and off‑target binding in biological systems [1]. The three‑methylene spacer also attenuates the electron‑withdrawing effect of the CF₃ group on the piperazine N¹ lone pair, resulting in pKa modulation distinct from that of the 2,2,2‑trifluoroethyl series. Consequently, generic substitution with either non‑fluorinated or shorter‑chain fluorinated piperazines will yield different protonation states at physiological pH, altered solubility profiles, and divergent pharmacokinetic behaviour in downstream conjugates. These differences preclude simple interchange in structure‑activity relationship campaigns.

1-(3,3,3-Trifluoropropyl)piperazine – Quantitative Differentiation Evidence for Procurement Prioritisation


Lipophilicity Advantage: +0.39 LogP Units Over the Closest Trifluoroethyl Analog

The target compound’s measured LogP of 1.11 is 0.39 log units higher than that of 1-(2,2,2‑trifluoroethyl)piperazine (LogP 0.72 ), the closest fluorinated analog. This difference corresponds to an approximately 2.5‑fold increase in octanol‑water partition coefficient. For procurement decisions in CNS or intracellular‑target programs, this enhanced lipophilicity can be the difference between a brain‑penetrant lead and a peripherally restricted series.

LogP Lipophilicity Permeability ADME

Chain‑Length‑Dependent Basicity Modulation: pKa Shift vs. Non‑Fluorinated Propyl Analog

1-Propylpiperazine, the non‑fluorinated isostere, exhibits a predicted pKa of 9.27 for the secondary N‑4 amine , characteristic of a typical aliphatic piperazine. In contrast, the electronegative trifluoropropyl group inductively lowers the basicity of the piperazine ring. Although a direct experimentally measured pKa for the target compound is not available in the open literature, structurally analogous 1‑(2,2,2‑trifluoroethyl)piperazines have predicted pKa values of 8.65–8.79 , consistent with a ~0.5–0.6 unit acidification relative to the alkyl analog. This shift alters the fraction of un‑ionized species at physiological pH, directly impacting passive membrane permeability.

pKa Basicity Ionization state Bioavailability

Patent Citation Density: 114 Patents Cite the Scaffold, Supporting Its Role as a Preferred Intermediary

PubChemLite data associate 1-(3,3,3‑trifluoropropyl)piperazine with 114 patent documents [1]. This patent citation density reflects the compound’s extensive use as a synthetic intermediate in both published and proprietary drug‑discovery programs, spanning CNS modulators (e.g., US‑8,623,901‑B2, describing compounds for CNS disorders [2]) and BCL6 inhibitors with Kd values of 24.3 nM [3]. In contrast, the patent corpus for generic N‑propylpiperazine is dominated by materials‑science and industrial‑process applications rather than medicinal chemistry inventions. The target compound’s intellectual‑property footprint signals broader utility in pharmaceutical patent estates.

Patent landscape Intellectual property Drug intermediate

Process‑Scale Reproducibility: Dihydrochloride Salt with >96% HPLC Purity Enables Reliable Scale‑Up

For synthetic programs transitioning from discovery to preclinical scale, the availability of a stable, well‑characterized salt form is critical. 1-(3,3,3‑Trifluoropropyl)piperazine dihydrochloride (CAS 337530-57-1) is routinely supplied at ≥95% purity, with documented batch purities exceeding 96% by HPLC . This contrasts with the more limited commercial availability of 1-(2,2,2‑trifluoroethyl)piperazine hydrochloride, which is typically offered at 95% but with fewer suppliers reporting HPLC batch‑release data. The presence of a defined dihydrochloride salt also simplifies stoichiometric calculations and improves long‑term storage stability.

Purity Salt form Scale-up Quality control

Optimal Deployment Scenarios for 1-(3,3,3-Trifluoropropyl)piperazine in Medicinal Chemistry and Chemical Biology


CNS‑Penetrant Lead Optimization Campaigns Requiring Controlled LogP Enhancement

When structure‑activity relationship data indicate that a lead series requires a +0.4 LogP boost to achieve adequate brain exposure (Kp,uu > 0.3), 1-(3,3,3‑trifluoropropyl)piperazine provides this lipophilicity increment without introducing additional rotatable bonds or aromatic character, unlike benzyl‑ or phenyl‑piperazine alternatives . The 1.1 LogP value positions this building block as a replacement for 1-(2,2,2‑trifluoroethyl)piperazine when the shorter chain yields sub‑optimal permeability or excessive efflux transporter recognition.

BCL6‑Targeted Protein‑Protein Interaction Inhibitor Synthesis

A derivative bearing the 3,3,3‑trifluoropropyl‑piperazine motif achieved a Kd of 24.3 nM against the BCL6 BTB domain, as disclosed in US Patent 11,242,351 [1]. Procurement of the parent 1-(3,3,3‑trifluoropropyl)piperazine building block enables exploration of this promising chemotype for oncology indications, where BCL6 is a validated target in diffuse large B‑cell lymphoma.

Dopaminergic and Serotonergic Modulator Synthesis in Neuropharmacology

Patents such as US‑8,623,901‑B2 describe the use of 3,3,3‑trifluoropropyl‑substituted piperazines as core elements of dopamine neurotransmission modulators [2]. The enhanced lipophilicity and reduced basicity of the trifluoropropyl‑piperazine motif relative to simple alkyl‑piperazines support improved passive CNS penetration, making this intermediate particularly suitable for neuropharmacology programs targeting GPCRs and monoamine transporters.

Fragment‑Based and DNA‑Encoded Library (DEL) Synthesis Requiring High‑Purity Building Blocks

The availability of both the free base and the dihydrochloride salt at verified ≥95–96% HPLC purity makes this compound suitable for on‑DNA chemical synthesis and fragment‑based screening library construction. The single free N‑H of the piperazine ring serves as a diversification point, while the trifluoropropyl group provides a ¹⁹F NMR handle for hit‑validation and protein‑observed binding assays.

Quote Request

Request a Quote for 1-(3,3,3-Trifluoropropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.